2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol
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Overview
Description
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C9H8F4O It is characterized by the presence of trifluoromethyl and fluoro substituents on a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 2,2,2-trifluoroacetophenone with appropriate reagents to introduce the fluoro and methyl substituents on the phenyl ring. The reaction conditions typically involve the use of Grignard reagents or other organometallic compounds to achieve the desired substitution .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various substituted phenyl ethanols, ketones, and aldehydes, depending on the specific reaction pathway and conditions employed .
Scientific Research Applications
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the development of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol involves its interaction with molecular targets through its functional groups. The trifluoromethyl and fluoro substituents enhance its reactivity and binding affinity to specific enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: A related compound with similar trifluoromethyl and phenyl groups but lacking the hydroxyl group.
2,2,2-Trifluoro-1-phenylethanol: Similar structure but without the additional fluoro and methyl substituents on the phenyl ring.
Uniqueness
2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-ol is unique due to the combination of trifluoromethyl, fluoro, and methyl substituents, along with the hydroxyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H8F4O |
---|---|
Molecular Weight |
208.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H8F4O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3 |
InChI Key |
MCTSMZGLNINKTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C(F)(F)F)O |
Origin of Product |
United States |
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